molecular formula C29H22Br4N2O4 B11094719 2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)

2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)

Cat. No.: B11094719
M. Wt: 782.1 g/mol
InChI Key: GXEQAQYMULERJV-UHFFFAOYSA-N
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Description

2,2’-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, bromine atoms, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol) typically involves a multi-step process. The initial step often includes the formation of the methanediylbis(benzene) core, followed by the introduction of nitrilo(E)methylylidene groups. The final steps involve the bromination of the aromatic rings and the addition of methoxy groups. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Halogen atoms (bromine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2,2’-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,2’-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol) exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(6-methoxyphenol)
  • 2,2’-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(6-methoxyphenol)

Uniqueness

Compared to similar compounds, 2,2’-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol) is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms may enhance the compound’s ability to interact with biological targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C29H22Br4N2O4

Molecular Weight

782.1 g/mol

IUPAC Name

3,4-dibromo-2-[[4-[[4-[(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C29H22Br4N2O4/c1-38-24-12-22(30)26(32)20(28(24)36)14-34-18-7-3-16(4-8-18)11-17-5-9-19(10-6-17)35-15-21-27(33)23(31)13-25(39-2)29(21)37/h3-10,12-15,36-37H,11H2,1-2H3

InChI Key

GXEQAQYMULERJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1O)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=C(C(=CC(=C4Br)Br)OC)O)Br)Br

Origin of Product

United States

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